molecular formula C16H15FN2O2S B299558 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No. B299558
M. Wt: 318.4 g/mol
InChI Key: LBDKGPRGJQLHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide, also known as FISP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound has been found to exhibit promising results in various research studies, and its synthesis method and mechanism of action have been extensively studied. In

Scientific Research Applications

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has been found to exhibit potential applications in drug development due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has also been found to inhibit the activity of aldosterone synthase, which can be beneficial in the treatment of hypertension and heart failure.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide involves its ability to bind to the active site of enzymes such as CAIX and aldosterone synthase. This binding leads to the inhibition of enzyme activity, which can have various physiological effects depending on the enzyme being inhibited. In the case of CAIX, inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. Inhibition of aldosterone synthase can lead to a decrease in aldosterone production, which can be beneficial in the treatment of hypertension and heart failure.
Biochemical and Physiological Effects:
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has been found to exhibit various biochemical and physiological effects depending on the enzyme being inhibited. Inhibition of CAIX leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. Inhibition of aldosterone synthase leads to a decrease in aldosterone production, which can be beneficial in the treatment of hypertension and heart failure. 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has also been found to exhibit anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has various advantages and limitations for lab experiments. Its synthesis method is efficient and cost-effective, and it exhibits promising results in various research studies. However, 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is not very soluble in water, which can limit its use in certain experiments. It is also important to note that 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has not been extensively studied in humans, and its safety and efficacy have not been fully established.

Future Directions

There are various future directions for the research and development of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide. One potential direction is the development of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide-based drugs for the treatment of cancer and hypertension. Another direction is the study of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide's effects on other enzymes and physiological processes. Further research is also needed to establish the safety and efficacy of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide in humans. Overall, 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has shown great potential in various research studies, and its future applications in drug development and disease treatment are promising.

Synthesis Methods

The synthesis of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide involves the reaction between 4-fluorobenzenesulfonyl chloride and 3-indoleethylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane at room temperature, and the resulting product is purified using column chromatography. The yield of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide obtained from this method is generally high, making it an efficient and cost-effective method for synthesizing this compound.

properties

Molecular Formula

C16H15FN2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H15FN2O2S/c17-13-5-7-14(8-6-13)22(20,21)19-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,18-19H,9-10H2

InChI Key

LBDKGPRGJQLHGW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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